molecular formula C20H21NO3 B2388586 N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1421445-91-1

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2388586
CAS No.: 1421445-91-1
M. Wt: 323.392
InChI Key: GIFXASPDZWASSX-UHFFFAOYSA-N
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Description

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is an organic compound that features a naphthamide group linked to a hydroxypropyl chain, which is further substituted with a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The dimethylfuran moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Regeneration of the hydroxyl group.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s hydroxypropyl and naphthamide groups allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in disrupting cellular processes in microorganisms and cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to its combination of a naphthamide group with a hydroxypropyl chain and a dimethylfuran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-13-12-18(14(2)24-13)19(22)10-11-21-20(23)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12,19,22H,10-11H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFXASPDZWASSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=CC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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